molecular formula C9H18O B1615087 1-Methylcyclooctanol CAS No. 59123-41-0

1-Methylcyclooctanol

Cat. No.: B1615087
CAS No.: 59123-41-0
M. Wt: 142.24 g/mol
InChI Key: YCICXFIRAMLYDV-UHFFFAOYSA-N
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Description

1-Methylcyclooctanol is an organic compound with the molecular formula C₉H₁₈O It is a cycloalkanol derivative where a methyl group is attached to the cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclooctanol can be synthesized through several methods. One common approach involves the reduction of 1-methylcyclooctanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of 1-methylcyclooctanone in an appropriate solvent like ethanol or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1-methylcyclooctanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclooctanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 1-methylcyclooctanone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced to 1-methylcyclooctane using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.

Major Products Formed:

    Oxidation: 1-Methylcyclooctanone.

    Reduction: 1-Methylcyclooctane.

    Substitution: 1-Methylcyclooctyl chloride or bromide.

Scientific Research Applications

1-Methylcyclooctanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical studies to understand the metabolism of cycloalkanols.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-methylcyclooctanol exerts its effects depends on the specific reaction or application. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of oxygen atoms. In reduction reactions, the hydroxyl group is removed, and hydrogen atoms are added to the carbon atom.

Molecular Targets and Pathways:

    Oxidation Pathway: Involves the formation of a carbonyl intermediate.

    Reduction Pathway: Involves the addition of hydrogen atoms to the carbon atom bearing the hydroxyl group.

Comparison with Similar Compounds

    Cyclooctanol: Lacks the methyl group, leading to different reactivity and physical properties.

    1-Methylcyclohexanol: Has a smaller ring size, affecting its steric and electronic properties.

Properties

IUPAC Name

1-methylcyclooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-9(10)7-5-3-2-4-6-8-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCICXFIRAMLYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207866
Record name Cyclooctanol, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59123-41-0
Record name 1-Methylcyclooctanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59123-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclooctanol, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059123410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcyclooctanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclooctanol, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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